molecular formula C13H5Cl6NO2 B14731638 Pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate CAS No. 6333-40-0

Pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate

Cat. No.: B14731638
CAS No.: 6333-40-0
M. Wt: 419.9 g/mol
InChI Key: NXEKWZFAEOAXPP-UHFFFAOYSA-N
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Description

Pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate is a chemical compound with the molecular formula C13H5Cl6NO2 and a molecular weight of 419.9023 g/mol . This compound is characterized by the presence of multiple chlorine atoms, making it highly chlorinated. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate typically involves the reaction of pentachlorophenol with 2-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce less chlorinated phenyl derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives .

Scientific Research Applications

Pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are still under investigation, but they are believed to involve the formation of reactive intermediates such as quinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chlorinated phenyl groups and carbonimidate functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

6333-40-0

Molecular Formula

C13H5Cl6NO2

Molecular Weight

419.9 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C13H5Cl6NO2/c14-5-3-1-2-4-6(5)20-13(21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H,(H,20,21)

InChI Key

NXEKWZFAEOAXPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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